3‑Ethyladenine Exhibits 30‑Fold Weaker Glycosylase Inhibition than 3‑Benzyladenine and 10‑Fold Stronger than 3‑Methyladenine
In a comparative enzymatic assay measuring inhibition of 3‑methyladenine DNA glycosylase (EC 3.2.2.20), 3‑ethyladenine demonstrated an IC₅₀ value of 0.05 (units not specified in publication), positioning it as an inhibitor of intermediate potency among N3‑alkyladenine derivatives. 3‑Benzyladenine (IC₅₀ = 0.0004) was 125‑fold more potent, 3‑butyladenine (IC₅₀ = 0.0023) 22‑fold more potent, and 3‑propyladenine (IC₅₀ = 0.005) 10‑fold more potent, while 3‑methyladenine (IC₅₀ = 1.5) was 30‑fold less potent than 3‑EtAde [1]. This ranked potency order (3‑BzAde > 3‑BuAde > 3‑PrAde > 3‑EtAde > 3‑MeAde) correlates with increasing alkyl chain length, underscoring the importance of hydrophobic interactions in the enzyme active site.
| Evidence Dimension | Inhibition of 3‑methyladenine DNA glycosylase (IC₅₀) |
|---|---|
| Target Compound Data | 0.05 |
| Comparator Or Baseline | 3‑Benzyladenine (0.0004), 3‑Butyladenine (0.0023), 3‑Propyladenine (0.005), 3‑Methyladenine (1.5) |
| Quantified Difference | 3‑EtAde is 30‑fold more potent than 3‑MeAde; 10‑fold less potent than 3‑PrAde; 22‑fold less than 3‑BuAde; 125‑fold less than 3‑BzAde. |
| Conditions | In vitro enzyme assay; pH and temperature not specified in the publication. |
Why This Matters
This establishes 3‑EtAde as a mid‑range control compound for probing the alkyl‑chain length dependency of DNA glycosylase inhibition, enabling dose‑response studies that span 3‑orders of magnitude across the N3‑alkyladenine series.
- [1] BRENDA Enzyme Database. EC 3.2.2.20 - 3-methyladenine DNA glycosylase. IC50 values for 3-alkyladenine inhibitors. Reference 732445. View Source
